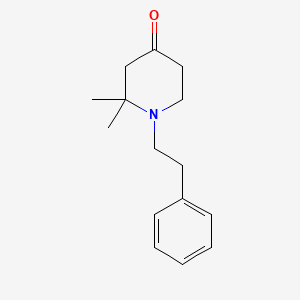
2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative with significant applications in organic chemistry and pharmaceutical research. This compound features a piperidinone core structure substituted with a phenylethyl group and two methyl groups at the 2-position. Its unique structure makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions using phase transfer catalysts . This method ensures efficient alkylation of the piperidone ring, leading to the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including
特性
CAS番号 |
95349-82-9 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
2,2-dimethyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C15H21NO/c1-15(2)12-14(17)9-11-16(15)10-8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChIキー |
GIEKSMRBIRIDOH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CCN1CCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



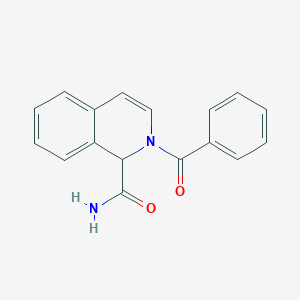
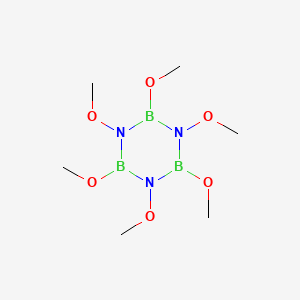
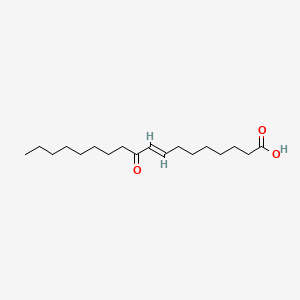
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
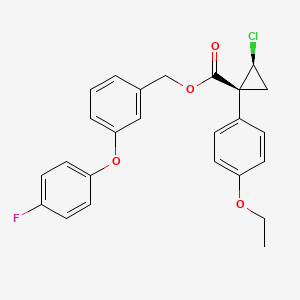
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
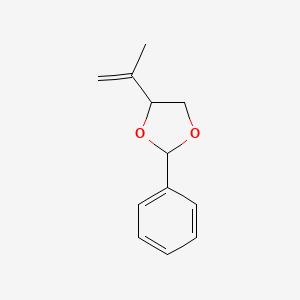
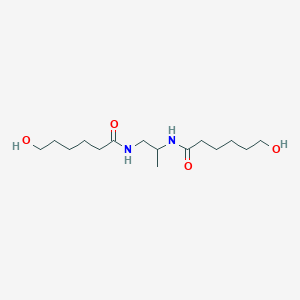
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
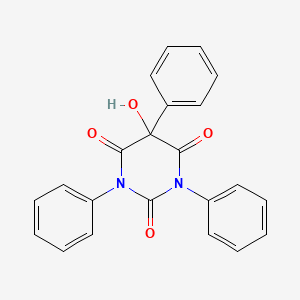
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)
